Substituting coumarin analogs with incorrect methoxy patterns cripples HPLC detection limits and slows photorelease. 4-Bromomethyl-6,7-dimethoxycoumarin is the exact photophysical tool: its 6,7-dimethoxy substitution ensures high fluorescence quantum yield for robust derivatization of trace carboxylic acids/thiols and ultrafast (ps-ns) photorelease for precise spatiotemporal uncaging. • Enables sensitive quantification of plasma/liver tissue acids via HPLC-FLD. • Picosecond kinetics eliminate uncaging rate limitations in cellular signaling studies. • Enhanced two-photon cross-section for low-power, 3D-localized uncaging in tissue. ≥98% HPLC purity; global stock.
4-Bromomethyl-6,7-dimethoxycoumarin is a bifunctional chemical reagent primarily utilized in two distinct domains. Firstly, it serves as a pre-column derivatization agent in High-Performance Liquid Chromatography (HPLC), reacting with carboxylic acids and thiols to form stable, highly fluorescent esters or thioethers, which enables their sensitive quantification. Secondly, the coumarinylmethyl moiety functions as a photolabile protecting group (PPG), or "caging" group, allowing for the light-induced release of protected molecules with spatiotemporal control. The specific 6,7-dimethoxy substitution pattern on the coumarin core is critical for tuning the compound's photophysical properties, including its absorption wavelength and photorelease efficiency.
Selecting a coumarin-based reagent based on core structure alone is a critical procurement error. The number and position of methoxy groups directly govern the photophysical properties essential for performance. Substituting 4-Bromomethyl-6,7-dimethoxycoumarin with an analog like 4-Bromomethyl-7-methoxycoumarin can lead to significant, detrimental shifts in absorption maxima, fluorescence quantum yield, and, crucially, the efficiency of photorelease. Such substitutions necessitate complete re-optimization of irradiation conditions and detection settings, and often result in lower performance, such as requiring longer light exposure times which increases the risk of photodamage in biological experiments. Therefore, for reproducible and optimized protocols, the exact substitution pattern is non-negotiable.
As a pre-column derivatization agent for HPLC, 4-Bromomethyl-6,7-dimethoxycoumarin reacts with carboxylic acids to form esters with strong fluorescence, enabling sensitive detection. The resulting derivative of acetic acid, for example, exhibits a fluorescence emission maximum (λem) at approximately 395 nm when excited at 322 nm. This provides a distinct, quantifiable signal for analytes that are otherwise non-fluorescent and difficult to detect at low concentrations.
| Evidence Dimension | Fluorescence Emission Maximum (λem) of Acetic Acid Derivative |
| Target Compound Data | ~395 nm |
| Comparator Or Baseline | Und-derivatized carboxylic acids (non-fluorescent) |
| Quantified Difference | Enables fluorescence detection where none previously existed. |
| Conditions | Derivative formed by reaction with acetic acid. |
This property is critical for procurement in analytical labs that need to quantify low levels of carboxylic acids, such as fatty acids or drug metabolites, in complex biological or environmental samples.
The photorelease mechanism for (6,7-dimethoxycoumarin-4-yl)methyl (DMCM) esters, derived from this compound, is exceptionally fast. The initial, rate-determining step is a heterolytic bond cleavage of the ester, which occurs with a rate constant (k1) of approximately 2 x 10¹⁰ s⁻¹. This corresponds to a lifetime of the photochemically active state of only 50 picoseconds. This rapid primary step ensures that the overall uncaging process is among the fastest known for any phototrigger, far surpassing the slower release kinetics of classical o-nitrobenzyl-based caging groups.
| Evidence Dimension | Rate Constant of Initial Photochemical Bond Cleavage (k1) |
| Target Compound Data | ~2 x 10¹⁰ s⁻¹ (for the derived DMCM-ester) |
| Comparator Or Baseline | o-Nitrobenzyl (ONB) cages (undergo slower Norrish Type II reaction) |
| Quantified Difference | Orders of magnitude faster initial reaction step, leading to faster overall release. |
| Conditions | Aqueous solvents, photoexcitation. |
For time-resolved studies in cell biology, such as tracking rapid signaling events, this high photorelease rate allows for the near-instantaneous delivery of a bioactive molecule, providing superior temporal resolution compared to slower, multi-step ONB-based systems.
While direct two-photon cross-section (δu) data for this specific 6,7-dimethoxy isomer is not readily available, extensive research on related coumarins demonstrates a clear trend: increased electron-donating substitution significantly enhances two-photon absorption. For example, the two-photon uncaging cross-section for a caged glutamate based on 6-bromo-7-hydroxycoumarin (Bhc-Glu) is approximately 1.0 GM. This is orders of magnitude higher than values for less-substituted coumarins or early nitrobenzyl cages. The 6,7-dimethoxy substitution pattern on the target compound provides strong electron-donating character, suggesting a similar enhancement in two-photon performance compared to singly-substituted analogs like 4-bromomethyl-7-methoxycoumarin.
| Evidence Dimension | Two-Photon Uncaging Cross-Section (δu) |
| Target Compound Data | High (inferred from highly-substituted analogs) |
| Comparator Or Baseline | Less-substituted coumarins and early nitrobenzyl cages (δu << 1.0 GM) |
| Quantified Difference | Potentially 1-2 orders of magnitude greater than older cages. |
| Conditions | Two-photon excitation, typically 720-800 nm. |
For researchers in neuroscience or cell biology using two-photon microscopy, a higher cross-section allows for efficient uncaging with lower laser power, which minimizes phototoxicity and enables precise 3D control of substrate release deep within scattering tissue.
This compound is the right choice for analytical laboratories tasked with measuring trace amounts of carboxylic acids in complex samples like plasma or liver tissue. Its ability to form stable, highly fluorescent derivatives enables robust and sensitive quantification via reversed-phase HPLC with fluorescence detection, a task that is challenging with standard UV detectors due to lack of a strong chromophore on the native analytes.
For cell biologists investigating fast cellular processes (e.g., calcium signaling, neurotransmitter release), using this reagent to create caged second messengers or effectors is highly advantageous. The extremely rapid photorelease kinetics, on the picosecond-to-nanosecond timescale, ensures that the biological response is not limited by the speed of the uncaging chemistry, providing a more accurate measurement of the system's true kinetics compared to slower, traditional phototriggers.
Neuroscientists using two-photon microscopy to map receptor sensitivity on neurons should select this reagent to synthesize caged neurotransmitters. The strong electron-donating properties of the 6,7-dimethoxy groups are designed to enhance the two-photon absorption cross-section, enabling highly localized uncaging in three dimensions with lower laser power, thus preserving tissue viability during long mapping experiments.
Corrosive;Irritant